molecular formula C10H8N4 B12065595 2-(4-Methyl-1H-pyrazol-1-yl)isonicotinonitrile

2-(4-Methyl-1H-pyrazol-1-yl)isonicotinonitrile

Cat. No.: B12065595
M. Wt: 184.20 g/mol
InChI Key: XPQHETAJGQMQTP-UHFFFAOYSA-N
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Description

2-(4-Methyl-1H-pyrazol-1-yl)isonicotinonitrile: is an organic compound with the chemical formula C10H8N4 It features a pyrazole ring and an isonicotinonitrile moiety

    Isonicotinonitrile (4-Pyridinecarbonitrile): This functional group contains both a pyridine ring and a nitrile group. It is commonly used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of 2-(4-Methyl-1H-pyrazol-1-yl)isonicotinonitrile. One common approach involves the reaction of 4-methylpyrazole with isonicotinonitrile. The reaction proceeds under suitable conditions to yield the desired compound.

Industrial Production Methods: While industrial-scale production methods are not extensively documented, researchers and pharmaceutical companies often synthesize this compound in the laboratory for specific applications.

Chemical Reactions Analysis

Reactivity: 2-(4-Methyl-1H-pyrazol-1-yl)isonicotinonitrile can participate in various chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions at the pyridine carbon atom.

    Oxidation and Reduction Reactions: Depending on reaction conditions, it may be oxidized or reduced.

    Condensation Reactions: It can react with other compounds to form more complex structures.

Common Reagents and Conditions:

    Base-Catalyzed Hydrolysis: To cleave the nitrile group.

    Metal Catalysts: Used in hydrogenation or oxidation reactions.

    Acidic Conditions: For cyclization reactions.

Major Products: The major products depend on the specific reaction conditions. derivatives with modified pyrazole or isonicotinonitrile moieties are common outcomes.

Scientific Research Applications

2-(4-Methyl-1H-pyrazol-1-yl)isonicotinonitrile finds applications in various fields:

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.

    Biological Studies: It may interact with specific receptors or enzymes.

    Materials Science: Its reactivity makes it useful for functional materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with cellular targets, signaling pathways, or enzymatic processes.

Comparison with Similar Compounds

While 2-(4-Methyl-1H-pyrazol-1-yl)isonicotinonitrile is relatively unique, let’s briefly mention a similar compound:

Properties

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

2-(4-methylpyrazol-1-yl)pyridine-4-carbonitrile

InChI

InChI=1S/C10H8N4/c1-8-6-13-14(7-8)10-4-9(5-11)2-3-12-10/h2-4,6-7H,1H3

InChI Key

XPQHETAJGQMQTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=NC=CC(=C2)C#N

Origin of Product

United States

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